

# CAS number for 1-Methoxypiperidin-4-one

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## Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640

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An in-depth technical guide on **1-Methoxypiperidin-4-one** is not available at this time. Initial searches for the CAS number and related technical data for "**1-Methoxypiperidin-4-one**" did not yield specific results for this compound. Instead, the searches consistently retrieved information for a structurally similar but distinct compound, 1-Methyl-4-piperidone, which has the CAS number 1445-73-4.<sup>[1][2][3][4][5]</sup>

It is crucial to distinguish between the "methoxy" (-OCH<sub>3</sub>) group requested and the "methyl" (-CH<sub>3</sub>) group found in the available data. This fundamental difference in the chemical structure results in different chemical properties and biological activities.

Due to the lack of specific information for **1-Methoxypiperidin-4-one**, this guide will instead provide a comprehensive overview of the well-documented compound, 1-Methyl-4-piperidone, which may serve as a relevant point of comparison for researchers interested in related structures.

## Technical Guide: 1-Methyl-4-piperidone

CAS Number: 1445-73-4<sup>[1][2][3][4][5]</sup>

Synonyms: N-Methyl-4-piperidone, 1-Methyl-4-piperidinone, 1-Methyl-4-oxopiperidine<sup>[1][3][5]</sup>

## Physicochemical Properties

1-Methyl-4-piperidone is a clear to yellow or orange liquid.<sup>[2]</sup> Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C6H11NO	[1][2][3][5]
Molar Mass	113.16 g/mol	[3][5]
Density	0.92–0.98 g/cm <sup>3</sup> (at 20°C)	[3]
Boiling Point	55–60 °C (at 11 mmHg)	[4]
Refractive Index	1.4590 to 1.4630 (at 20°C)	[2]
Solubility	Miscible in water	[4]

## Synthesis

Several synthetic routes for 1-Methyl-4-piperidone have been reported. One of the earliest and most cited methods was developed by Samuel M. McElvain in 1948. This synthesis involves a multi-step process.[3]

A common synthetic pathway is the Dieckmann cyclization.[3][6] This involves the intramolecular condensation of a diester in the presence of a base to form a  $\beta$ -keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

A specific protocol for the synthesis of N-methyl-4-piperidone involves the following steps:

- Michael Addition: Reaction of methyl acrylate with methylamine gas.[4]
- Dieckmann Cyclization: The resulting product undergoes cyclization.[4]
- Decarboxylation: The cyclic intermediate is decarboxylated to yield 1-Methyl-4-piperidone.[4]

Another reported synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in the presence of a catalyst and p-toluenesulfonic acid, followed by hydrolysis and decarboxylation with hydrochloric acid.[7]

## Applications in Drug Development and Medicinal Chemistry

1-Methyl-4-piperidone is a versatile building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[3][4] The piperidin-4-one scaffold is a known pharmacophore with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[8][9][10]

Some examples of pharmaceuticals synthesized using 1-Methyl-4-piperidone as a starting material or intermediate include:

- Pimavanserin: An atypical antipsychotic.[3]
- Naratriptan: A triptan-class drug for the treatment of migraine headaches.[3]
- Bamipine: An antihistamine.[3][4]
- Mebhydrolin: An antihistamine.[3]

The reactivity of the carbonyl group and the presence of the N-methyl group make it a valuable precursor for creating complex heterocyclic structures, such as spiro-heterocycles with potential antimycobacterial properties.[11][12]

## Experimental Protocols

While a specific, detailed experimental protocol for a single application is not provided in the search results, the general procedures for reactions involving piperidones are described. For instance, the synthesis of N-acylated and N-alkylated derivatives of related piperidine structures involves standard organic chemistry techniques.[13]

General N-Acylation Protocol (Example):

- Dissolve the piperidine derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
- Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Cool the mixture to 0°C.
- Add the desired acyl chloride or acid anhydride dropwise.

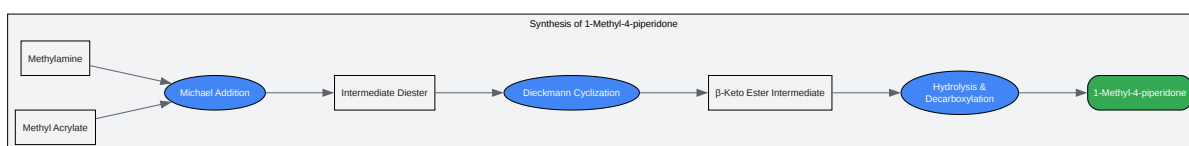
- Allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

#### General N-Alkylation Protocol (Example):

- Dissolve the piperidine derivative in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
- Add a mild base, such as potassium carbonate.
- Add the alkyl halide (e.g., ethyl iodide, benzyl bromide).
- Heat the mixture and stir for 6-24 hours.[13]

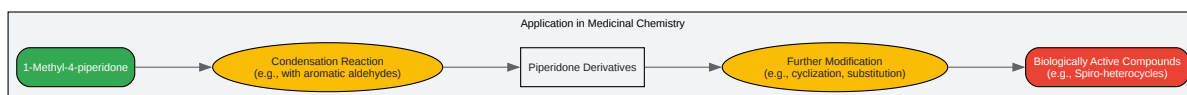
## Signaling Pathways and Logical Relationships

The provided search results do not contain specific information about signaling pathways directly involving 1-Methyl-4-piperidone. However, a logical workflow for its use in synthetic chemistry can be visualized.



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Caption: Synthetic pathway for 1-Methyl-4-piperidone via Dieckmann cyclization.



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Caption: General workflow for the use of 1-Methyl-4-piperidone in drug synthesis.

## Safety Information

1-Methyl-4-piperidone is a flammable liquid and vapor.[1] It is also classified as an irritant, and contact with skin and eyes should be avoided.[4] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.

In conclusion, while information on **1-Methoxypiperidin-4-one** is not readily available, the closely related compound 1-Methyl-4-piperidone is a well-characterized and important intermediate in medicinal chemistry. Researchers interested in the former may find the properties and reactivity of the latter to be a useful reference point. It is recommended to verify the identity of the target compound through analytical methods if there is any ambiguity.

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